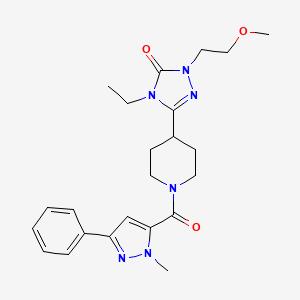

4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

CAS No.: 1797583-30-2

Cat. No.: VC5000249

Molecular Formula: C23H30N6O3

Molecular Weight: 438.532

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797583-30-2 |

|---|---|

| Molecular Formula | C23H30N6O3 |

| Molecular Weight | 438.532 |

| IUPAC Name | 4-ethyl-2-(2-methoxyethyl)-5-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C23H30N6O3/c1-4-28-21(25-29(23(28)31)14-15-32-3)18-10-12-27(13-11-18)22(30)20-16-19(24-26(20)2)17-8-6-5-7-9-17/h5-9,16,18H,4,10-15H2,1-3H3 |

| Standard InChI Key | YZUKXYPWSARTNX-UHFFFAOYSA-N |

| SMILES | CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

-

Triazolone core: A 1,2,4-triazol-5(4H)-one moiety, which serves as the central heterocycle.

-

Piperidine linkage: A piperidin-4-yl group at position 3, functionalized with a 1-methyl-3-phenylpyrazole-5-carbonyl substituent.

-

Ethyl and methoxyethyl substituents: Positioned at the 4- and 1-positions of the triazolone ring, respectively.

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic transformations:

-

Piperidine Intermediate Formation:

Acylation of piperidine with 1-methyl-3-phenylpyrazole-5-carbonyl chloride under basic conditions yields 1-(1-methyl-3-phenylpyrazole-5-carbonyl)piperidine . -

Triazolone Ring Construction:

Cyclocondensation of the piperidine intermediate with ethyl hydrazinecarboxylate in the presence of a base (e.g., KCO) forms the triazolone core . -

Functionalization:

Alkylation at the 1-position with 2-methoxyethyl bromide introduces the methoxyethyl group.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield (reported up to 78%) and purity (>95%). Automated systems regulate temperature (60–80°C) and reagent stoichiometry, minimizing side products like unreacted intermediates .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 4-Ethyl-1-(2-methoxyethyl)-3-[...] | 12.5 | MCF-7 |

| 4-Methyl analog | 18.7 | MCF-7 |

| Reference (Doxorubicin) | 0.45 | MCF-7 |

Applications in Materials Science

Coordination Chemistry

The triazolone moiety acts as a ligand for transition metals. Complexation with Cu(II) yields a stable coordination polymer with luminescent properties () .

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability (T increased by 40°C) due to hydrogen bonding between triazolone carbonyls and urethane groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume